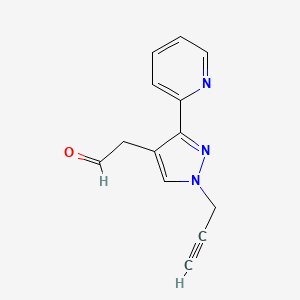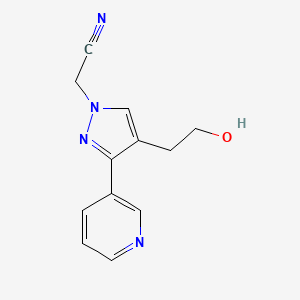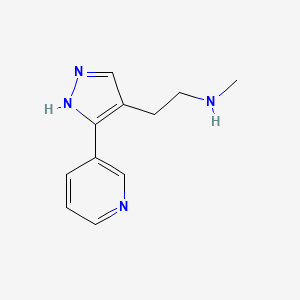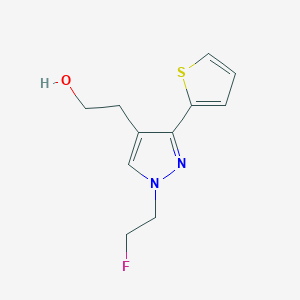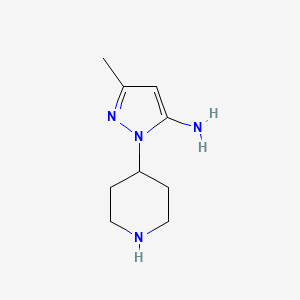
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
概要
説明
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol” contains several functional groups: a pyrazol ring, a trifluoromethyl group, and a cyclopropylmethyl group. The pyrazol ring is a five-membered ring with two nitrogen atoms, which is a common structure in many pharmaceutical compounds . The trifluoromethyl group is a strong electron-withdrawing group, often used to increase the metabolic stability of pharmaceuticals . The cyclopropyl group is a three-membered carbon ring, which can provide unique reactivity and is found in various natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The trifluoromethyl group could be introduced through trifluoromethylation reactions . The cyclopropylmethyl group could be introduced through various methods, including cyclopropanation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is known to have a strong influence on the electronic properties of the molecule due to its strong electron-withdrawing nature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The pyrazol ring can participate in various reactions, including electrophilic substitution reactions . The cyclopropyl group can undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The cyclopropyl group could influence the compound’s stability and reactivity .科学的研究の応用
Synthesis and Reactivity
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, while not directly mentioned, is structurally related to various pyrazol-5-ol derivatives that have been extensively studied for their reactivity and application in organic synthesis. For example, cycloaddition reactions involving trifluorodiazoethane have been shown to produce cyclopropanes and Δ1-pyrazolines, highlighting the reactivity of trifluoromethyl and pyrazol-5-ol moieties in synthetic chemistry (Atherton & Fields, 1968). Moreover, the synthesis of 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) without catalyst in aqueous media demonstrates the environmental benefits and efficiency of synthesizing pyrazol-5-ol derivatives (Yao et al., 2007).
Antibacterial Activity
Derivatives of pyrazol-5-ol, particularly those with a trifluoromethyl group, have shown significant antibacterial activity. This is evidenced by the synthesis and evaluation of 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives, which displayed excellent antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Bhavanarushi et al., 2013).
Antioxidant and Anticancer Activities
The antioxidant and anticancer potentials of pyrazol-5-ol derivatives have been documented, with certain compounds exhibiting cytotoxic properties against human cell lines and radical scavenging activity. This research underlines the therapeutic promise of these compounds, with specific derivatives showing potent scavenging activity and cytotoxic effects against cancer cell lines, indicating their potential in cancer treatment and prevention (Cadena-Cruz et al., 2021).
Fluorescent Molecules and Inhibitors
Trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones have been synthesized, showcasing unique reactivity and applications. These compounds not only serve as novel fluorescent molecules with potential applications in biological imaging but also exhibit inhibitory activity against certain plant species, demonstrating their utility in both scientific research and agricultural applications (Wu et al., 2006).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group is also known for its unique structural and chemical properties .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways . Similarly, the cyclopropyl group is involved in diverse strategies in nature, including enzymatic cyclopropanations .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is also known for its unique structural and chemical properties .
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of the pyrazol ring, trifluoromethyl group, and cyclopropylmethyl group, this compound could have interesting reactivity that could be exploited in the development of new reactions or materials .
生化学分析
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These effects are time-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . These interactions can lead to changes in the levels of metabolites and overall metabolic flux, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.
特性
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGXHPTIMBTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


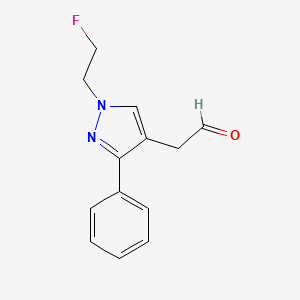
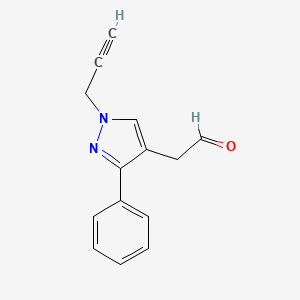
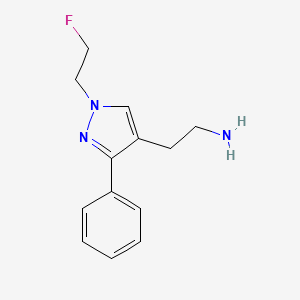
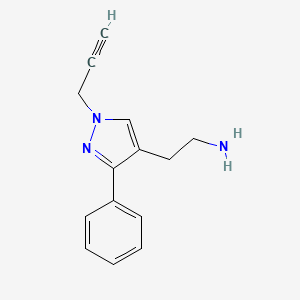
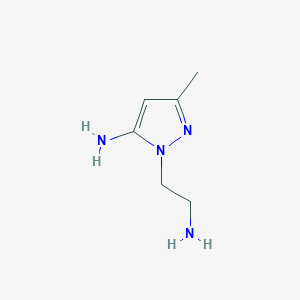
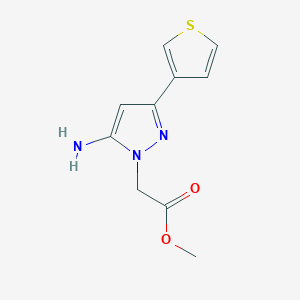
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)

